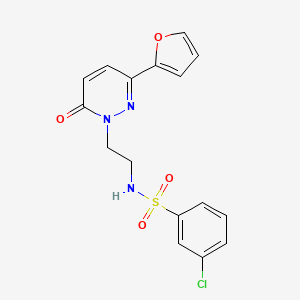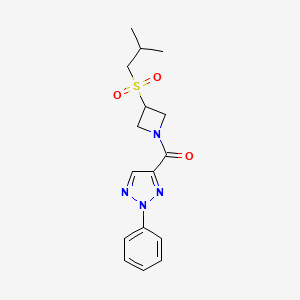
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromo group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide typically involves the following steps:
Bromination: The starting material, 5-methoxy-4-methylphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Methoxylation: The methoxy group is introduced at the 5-position through a methoxylation reaction, often using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the bromo-methoxy-methylphenyl intermediate with prop-2-enamide under appropriate conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes, followed by efficient amidation techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines.
Substitution: Substituted derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)prop-2-enamide
- N-(2-bromo-5-methoxyphenyl)prop-2-enamide
- N-(2-bromo-5-methylphenyl)prop-2-enamide
Uniqueness
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide is unique due to the specific arrangement of the bromo, methoxy, and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in closely related compounds.
Properties
IUPAC Name |
N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-4-11(14)13-9-6-10(15-3)7(2)5-8(9)12/h4-6H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWQUCMHPPVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)NC(=O)C=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride](/img/structure/B2510469.png)
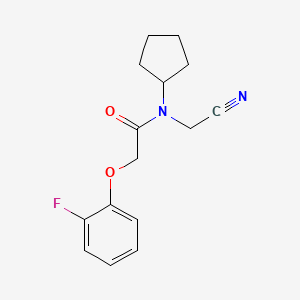
![4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2510473.png)
![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2510474.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
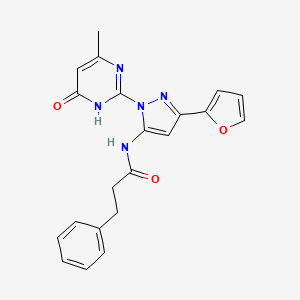
![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510481.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2510482.png)
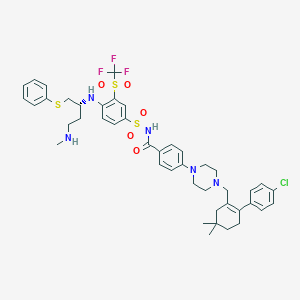
![2-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2510486.png)
![7-(4-fluorophenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2510488.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2510490.png)
